Cas no 2229161-82-2 (6-(bromomethyl)-3H-1,2,3triazolo4,5-bpyridine)

6-(Bromomethyl)-3H-1,2,3-triazolo[4,5-b]pyridine is a heterocyclic bromomethyl derivative with significant utility in organic synthesis and medicinal chemistry. Its triazolopyridine core serves as a versatile scaffold for constructing pharmacologically active compounds, while the reactive bromomethyl group enables facile functionalization through nucleophilic substitution or cross-coupling reactions. This compound is particularly valuable in the development of kinase inhibitors, agrochemicals, and other biologically relevant molecules due to its ability to introduce alkyl or linker moieties. Its stability under standard handling conditions and compatibility with diverse reaction conditions make it a practical intermediate for researchers in drug discovery and material science. The product is typically characterized by high purity (>95%) and consistent batch-to-batch reproducibility.
6-(bromomethyl)-3H-1,2,3triazolo4,5-bpyridine structure
2229161-82-2 structure
Product Name:6-(bromomethyl)-3H-1,2,3triazolo4,5-bpyridine
CAS No:2229161-82-2
MF:C6H5BrN4
MW:213.034699201584
CID:5902521
PubChem ID:165654450
Update Time:2025-10-16

6-(bromomethyl)-3H-1,2,3triazolo4,5-bpyridine Chemical and Physical Properties

Names and Identifiers

    • 6-(bromomethyl)-3H-1,2,3triazolo4,5-bpyridine
    • 2229161-82-2
    • EN300-1938823
    • 6-(bromomethyl)-3H-[1,2,3]triazolo[4,5-b]pyridine
    • Inchi: 1S/C6H5BrN4/c7-2-4-1-5-6(8-3-4)10-11-9-5/h1,3H,2H2,(H,8,9,10,11)
    • InChI Key: SKGIGXMFOPQXKJ-UHFFFAOYSA-N
    • SMILES: BrCC1C=NC2C(C=1)=NNN=2

Computed Properties

  • Exact Mass: 211.96976g/mol
  • Monoisotopic Mass: 211.96976g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 11
  • Rotatable Bond Count: 1
  • Complexity: 143
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 0.8
  • Topological Polar Surface Area: 54.5Ų

6-(bromomethyl)-3H-1,2,3triazolo4,5-bpyridine Pricemore >>

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Additional information on 6-(bromomethyl)-3H-1,2,3triazolo4,5-bpyridine

Recent Advances in the Application of 6-(Bromomethyl)-3H-1,2,3-triazolo[4,5-b]pyridine (CAS: 2229161-82-2) in Chemical Biology and Pharmaceutical Research

The compound 6-(bromomethyl)-3H-1,2,3-triazolo[4,5-b]pyridine (CAS: 2229161-82-2) has recently garnered significant attention in the field of chemical biology and pharmaceutical research due to its versatile reactivity and potential applications in drug discovery and development. This heterocyclic compound, characterized by a triazolopyridine core and a reactive bromomethyl group, serves as a valuable building block for the synthesis of more complex molecules with diverse biological activities. Recent studies have explored its utility in the design of kinase inhibitors, covalent protein modifiers, and fluorescent probes, highlighting its broad applicability in medicinal chemistry.

One of the key advantages of 6-(bromomethyl)-3H-1,2,3-triazolo[4,5-b]pyridine is its ability to undergo nucleophilic substitution reactions, enabling the facile introduction of various functional groups. This property has been exploited in the development of targeted covalent inhibitors, where the bromomethyl group reacts with nucleophilic residues (e.g., cysteine) in the active site of enzymes. For instance, a recent study demonstrated the successful incorporation of this compound into a series of Bruton's tyrosine kinase (BTK) inhibitors, resulting in improved potency and selectivity. The covalent binding mechanism was confirmed through mass spectrometry and X-ray crystallography, providing valuable insights into the molecular interactions.

In addition to its role in covalent inhibitor design, 6-(bromomethyl)-3H-1,2,3-triazolo[4,5-b]pyridine has been utilized as a precursor for the synthesis of fluorescent probes. Researchers have functionalized the triazolopyridine core with various fluorophores, creating tools for imaging and diagnostics. A notable application includes the development of probes for detecting reactive oxygen species (ROS) in cellular environments. These probes exhibit high sensitivity and selectivity, making them useful for studying oxidative stress-related diseases such as cancer and neurodegenerative disorders.

Recent advancements in synthetic methodologies have further expanded the utility of this compound. For example, a novel one-pot synthesis route has been reported, significantly improving the yield and purity of 6-(bromomethyl)-3H-1,2,3-triazolo[4,5-b]pyridine. This method employs mild reaction conditions and avoids the use of hazardous reagents, aligning with the growing emphasis on green chemistry in pharmaceutical manufacturing. Additionally, computational studies have provided deeper insights into the electronic properties and reactivity of the compound, facilitating its rational design in drug development.

Despite its promising applications, challenges remain in the optimization of 6-(bromomethyl)-3H-1,2,3-triazolo[4,5-b]pyridine-based compounds. Issues such as off-target reactivity and metabolic instability need to be addressed through structural modifications and formulation strategies. Ongoing research aims to overcome these limitations by exploring novel derivatives and delivery systems. Collaborative efforts between academic institutions and pharmaceutical companies are expected to accelerate the translation of these findings into clinically relevant therapeutics.

In conclusion, 6-(bromomethyl)-3H-1,2,3-triazolo[4,5-b]pyridine (CAS: 2229161-82-2) represents a versatile and valuable scaffold in chemical biology and pharmaceutical research. Its unique reactivity and adaptability make it a promising candidate for the development of covalent inhibitors, fluorescent probes, and other bioactive molecules. Continued exploration of its applications, coupled with advancements in synthetic and analytical techniques, will likely yield further breakthroughs in the coming years. Researchers are encouraged to leverage this compound's potential while addressing the associated challenges to maximize its impact on drug discovery and development.

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